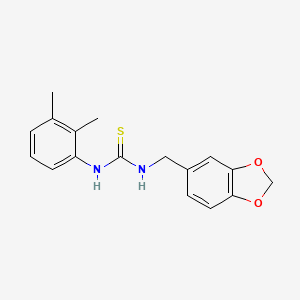
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)thiourea, commonly known as BMT-2, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
BMT-2 has been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. It has been extensively studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. BMT-2 has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1. In addition, it has been shown to possess anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of BMT-2 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. BMT-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
BMT-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMT-2 has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1 by inhibiting viral DNA synthesis. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BMT-2 is its wide range of biological activities, making it a potential therapeutic agent for various diseases. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one of the limitations of BMT-2 is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BMT-2. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the exploration of its potential therapeutic applications, particularly in cancer therapy and antiviral therapy. Further studies are needed to fully understand the mechanism of action of BMT-2 and to identify its molecular targets. Additionally, the development of more water-soluble derivatives of BMT-2 could improve its potential as a therapeutic agent.
Synthesemethoden
BMT-2 can be synthesized using a two-step process. The first step involves the reaction of 2,3-dimethylphenyl isothiocyanate with 1,3-benzodioxole-5-methanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an amine such as dimethylamine to obtain the final product, BMT-2. The synthesis method has been optimized to yield high purity and high yields of BMT-2.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-3-5-14(12(11)2)19-17(22)18-9-13-6-7-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDOPHAENSSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

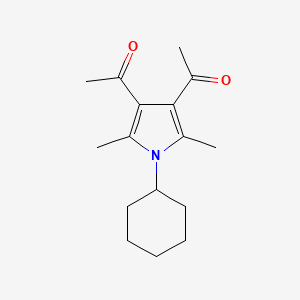
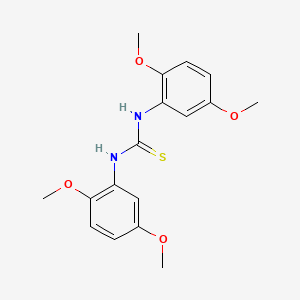
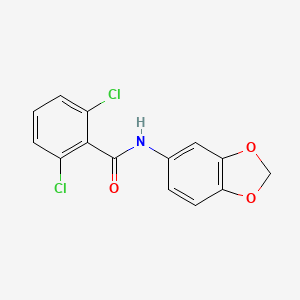
![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)
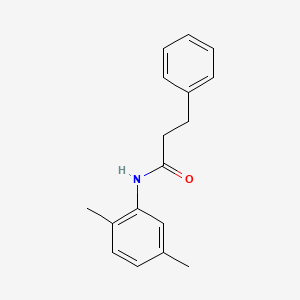
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)
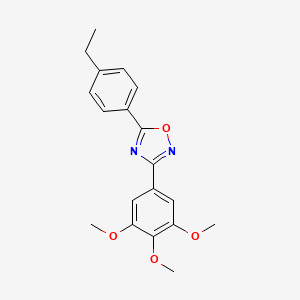
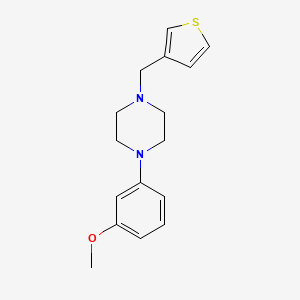
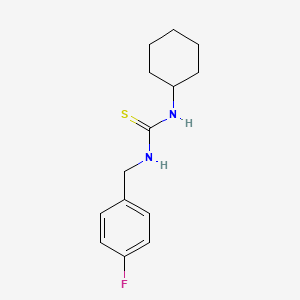
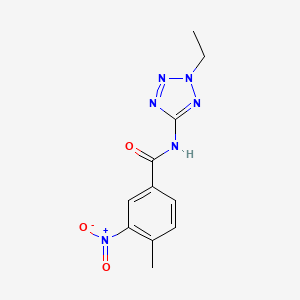
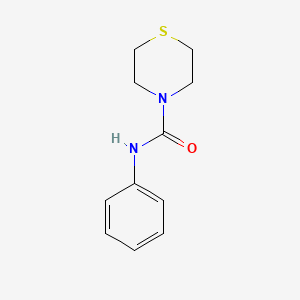
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)